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Introduction
S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase

(AdoHcyase), is a highly conserved, ubiquitous enzyme that plays a critical role in cellular

metabolism.[1][2] It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to

adenosine (Ado) and L-homocysteine (Hcy).[1][3][4] This reaction is a key component of the

activated methyl cycle, which is central to all S-adenosyl-L-methionine (SAM)-dependent

methylation reactions.[2][5][6] SAH is a potent product inhibitor of methyltransferase enzymes;

therefore, its removal by SAHH is essential for maintaining cellular methylation potential.[2][6]

[7] Due to its crucial role, SAHH is a significant target for the development of antiviral,

antiparasitic, and anticancer therapies.[4][8][9][10][11] This guide provides a detailed overview

of the fundamental biochemistry of SAHH for researchers, scientists, and drug development

professionals.

Structure and Catalytic Mechanism
SAHH is a homotetrameric enzyme, with each subunit containing three domains: a catalytic

domain, a cofactor-binding domain, and a C-terminal domain.[12] The active site is located in a

cleft between the catalytic and NAD-binding domains.[5][12] Each subunit tightly binds one

molecule of nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is essential for

catalysis.[1][3][13]
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The catalytic mechanism of SAHH is a multi-step process involving redox and

elimination/addition reactions[14]:

Oxidation: The enzyme, with its bound NAD+, binds the substrate SAH. The 3'-hydroxyl

group of the ribose moiety of SAH is oxidized to a ketone by NAD+, which is concomitantly

reduced to NADH.[1][14]

Elimination: The hydrogen at the 4'-position is abstracted, leading to the β-elimination of L-

homocysteine and the formation of a 3'-keto-4',5'-dehydroadenosine intermediate.[3][14][15]

Addition: A water molecule, activated by active site residues like His-54 and His-300,

performs a stereospecific Michael addition to the C5' of the intermediate, forming 3'-keto-

adenosine.[3][15]

Reduction: The tightly bound NADH reduces the 3'-keto group back to a hydroxyl group,

regenerating NAD+ and forming the product, adenosine.[1][14]

Product Release: Adenosine and homocysteine are released, and the enzyme returns to its

open conformation, ready for another catalytic cycle.[14]

The enzyme undergoes a significant conformational change upon substrate binding, with the

substrate-binding domain rotating approximately 19 degrees toward the cofactor-binding

domain to form a closed, catalytically competent active site.[5][14][16]

Role in the Activated Methyl Cycle
SAHH is the only known eukaryotic enzyme responsible for the catabolism of SAH, making it a

critical regulator of cellular methylation.[2][5][6] SAM-dependent methyltransferases transfer a

methyl group from SAM to a vast array of substrates, including DNA, RNA, proteins, and small

molecules, producing SAH as a byproduct.[2][5][7] SAH is a powerful feedback inhibitor of

these methyltransferases.[3][6][7] By hydrolyzing SAH, SAHH prevents its accumulation,

thereby ensuring that methylation reactions can proceed.[6][11] Inhibition of SAHH leads to an

increased intracellular ratio of SAH to SAM, which suppresses essential methylation processes

and can trigger various pathological conditions.[7][9][17]
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Fig 1. The Activated Methyl Cycle highlighting the central role of SAHH.

Enzyme Kinetics
The catalytic activity of SAHH can be measured in both the forward (hydrolytic) and reverse

(synthetic) directions, though the equilibrium in vitro favors synthesis.[18][19] To measure the

forward reaction, the product adenosine is typically removed, for instance by adenosine

deaminase, to prevent the back reaction.[3] Kinetic parameters for recombinant human SAHH

have been determined, providing a baseline for comparative studies.[3] Site-directed

mutagenesis studies have been crucial in elucidating the roles of specific amino acid residues,

with mutations in key residues like Asp-130, Lys-185, and Asp-189 significantly reducing

catalytic efficiency.[15]
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Enzyme Substrate Km (µM) kcat (s-1)
kcat/Km

(µM-1s-1)
Reference

Recombinant

Wild-Type

Human

SAHH

S-

Adenosylhom

ocysteine

13.9 0.79 0.057 [3]

Semisyntheti

c Wild-Type

Human

SAHH

S-

Adenosylhom

ocysteine

12.9 1.04 0.081 [3]

Wild-Type

Rat SAHH

S-

Adenosylhom

ocysteine

10.3
0.00091 (5.47

x 10-2 min-1)

0.000088

(5.31 x 10-3

µM-1min-1)

[20]

D130N

Mutant Rat

SAHH

S-

Adenosylhom

ocysteine

303

6.58 x 10-5

(3.95 x 10-4

min-1)

2.17 x 10-7 [15][20]

K185N

Mutant Rat

SAHH

S-

Adenosylhom

ocysteine

-

4.58 x 10-5

(2.75 x 10-4

min-1)

- [15][20]

D189N

Mutant Rat

SAHH

S-

Adenosylhom

ocysteine

-

8.33 x 10-6

(5.00 x 10-5

min-1)

- [15][20]

Table 1: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase. Note that kcat values can

vary significantly based on assay conditions and enzyme source.

Inhibitors of SAHH
Given its vital role, SAHH is an attractive target for therapeutic intervention. Inhibitors of SAHH

can be broadly classified into reversible and irreversible types.[21] These compounds are often

nucleoside analogues that target the enzyme's active site.
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Irreversible Inhibitors: These compounds, often called mechanism-based inactivators, form

covalent adducts with the enzyme.[22][23] Examples include adenosine dialdehyde (AdOx)

and 3-Deazaneplanocin A (DZNep).[3][21][23] Some irreversible inhibitors work by causing

the reduction of the bound NAD+ to NADH without completion of the catalytic cycle,

effectively trapping the enzyme in an inactive state.[22]

Reversible Inhibitors: These bind non-covalently to the enzyme. S-Adenosylhomocysteine

itself, along with homocysteine, can act as a product feedback inhibitor.[23] Other examples

include compounds like DZ2002.[21]

The inhibition of SAHH leads to the intracellular accumulation of SAH, which in turn inhibits

SAM-dependent methyltransferases, disrupting processes essential for the proliferation of

viruses and cancer cells.[9][11]
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Inhibitor Type Mechanism of Action Therapeutic Interest

3-Deazaneplanocin A

(DZNep)
Irreversible

Modulates histone

methylation, leading to

SAM depletion and

SAHH inhibition.[3]

[23]

Antiviral, Anticancer[3]

Adenosine dialdehyde

(AdOx)
Irreversible

Forms a covalent

adduct with the SAHH

active site.[21][23]

Immunosuppression[2

1]

3-Deazaadenosine Irreversible

Substrate analog that

forms an irreversible

covalent complex with

SAHH.[23]

Antiviral[24]

S-

Adenosylhomocystein

e (SAH)

Reversible (Product)
Feedback inhibitor.

[23]
-

Homocysteine Reversible (Product)
Feedback inhibitor.

[23]
-

Sinefungin
Reversible

(Competitive)

Structural analog of

SAH.[23]

Antifungal,

Antiparasitic

Table 2: Selected Inhibitors of S-Adenosylhomocysteine Hydrolase.

Regulation of SAHH Activity
The activity of SAHH is subject to cellular regulation. One identified mechanism is post-

translational modification through lysine acetylation. Acetylation at specific lysine residues

(Lys401 and Lys408 in human SAHH) has been shown to negatively impact the enzyme's

catalytic activity.[3][25] These modifications perturb hydrogen bonding patterns in the C-

terminal region, which is important for NAD+ binding, thereby reducing catalytic efficiency.[3]

[25] This suggests that cellular methylation patterns may be globally influenced by the

acetylation state of SAHH.[3]
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Fig 2. The catalytic mechanism of S-Adenosylhomocysteine Hydrolase.

Disease Relevance and Therapeutic Potential
Deficiency of SAHH in humans is a rare genetic disorder of methionine metabolism that leads

to severe pathological consequences, including myopathy, hepatopathy, and developmental

delays.[7][12] The accumulation of SAH disrupts global methylation, highlighting the enzyme's

critical physiological role.[7]

The dependence of various pathogens on host methylation machinery makes SAHH a prime

target for antimicrobial drug development.[4][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15483558?utm_src=pdf-body-img
https://www.mdpi.com/1422-0067/24/22/16102
https://proteopedia.org/wiki/index.php/S-adenosylhomocysteine_hydrolase
https://www.mdpi.com/1422-0067/24/22/16102
https://pubmed.ncbi.nlm.nih.gov/17541248/
https://www.researchgate.net/publication/6295579_S-Adenosyl-L-homocysteine_Hydrolase_as_an_Attractive_Target_for_Antimicrobial_Drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antiviral Therapy: Many viruses, including Ebola, Hepatitis B and C, and HIV, rely on host

cell methylation for replication.[11][24] SAHH inhibitors can disrupt the viral life cycle and

have shown efficacy in vitro and in animal models.[11][24] Carbocyclic 3-deazaadenosine,

for example, has demonstrated the ability to cure animals from lethal Ebola virus infections.

[24]

Antiparasitic Therapy: Parasites like Plasmodium falciparum (the causative agent of malaria)

have their own SAHH enzyme, which can be targeted for chemotherapy.[4][9][10] Structural

differences between the parasite and human enzymes offer opportunities for the design of

selective inhibitors.[4][10]

Cancer Treatment: Altered DNA methylation patterns are a hallmark of cancer.[11][26] By

inhibiting SAHH, it's possible to modulate the methylation cycle, potentially reactivating tumor

suppressor genes and suppressing cancer cell growth.[11][27] Down-regulation of SAHH

has been shown to suppress cell proliferation and induce cell cycle arrest in breast cancer

cell lines.[27]

Experimental Protocols
Protocol 1: Recombinant Human SAHH Expression and
Purification
This protocol is adapted from methods for expressing recombinant SAHH in Pichia pastoris and

purifying it via affinity chromatography.[28]

Vector Construction and Transformation:

The coding sequence for human SAHH is amplified and cloned into an expression vector

suitable for P. pastoris, such as pPIC9K. A sequence encoding a hexahistidine (6xHis) tag

is fused in-frame to facilitate purification.[28]

The resulting expression vector is linearized and transformed into P. pastoris cells (e.g.,

strain GS115) via electroporation.[28]

Transformants are selected on appropriate media (e.g., minimal dextrose plates lacking

histidine, followed by screening on plates containing G418 for multicopy integrants).[28]
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Protein Expression:

A positive transformant is first grown in a buffered glycerol-complex medium (BMGY) at

28-30 °C with vigorous shaking until the culture reaches an OD600 of 2-6.[28]

To induce protein expression, cells are harvested by centrifugation and resuspended in a

buffered methanol-complex medium (BMMY).[28]

The culture is maintained for 3-4 days, with pure methanol added every 24 hours to a final

concentration of 0.5-1.5% (v/v) to maintain induction.[28] Since the pPIC9K vector

contains the α-factor secretion signal, the recombinant SAHH (rSAHH) is expected to be

secreted into the medium.[28]

Purification:

The culture is centrifuged at high speed (e.g., 14,000 x g) for 25 minutes to pellet the cells.

The supernatant, containing the secreted rSAHH, is collected.[28]

The supernatant is loaded onto a Ni-NTA affinity resin column pre-equilibrated with a

binding buffer (e.g., 50 mM Tris-HCl, 10 mM imidazole, pH 8.0).[28]

The column is washed with a washing buffer containing a higher concentration of

imidazole (e.g., 50 mM Tris-HCl, 100 mM imidazole, pH 8.0) to remove non-specifically

bound proteins.[28]

The 6xHis-tagged rSAHH is eluted from the column using an elution buffer with a high

concentration of imidazole (e.g., 50 mM Tris-HCl, 200 mM imidazole, pH 8.0).[28]

The purified protein is dialyzed against a suitable storage buffer and concentrated. Protein

purity and concentration are assessed by SDS-PAGE and a protein concentration assay

(e.g., Bradford or BCA).[28]

Protocol 2: SAHH Activity Assay (Forward Direction)
This continuous spectrophotometric assay measures the production of L-homocysteine via its

reaction with Ellman's reagent (DTNB).[3]

Reagent Preparation:
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Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA.

Substrate (SAH): Prepare a stock solution of S-Adenosyl-L-homocysteine in the assay

buffer.

Adenosine Deaminase (ADA): A commercial solution (e.g., from bovine spleen) to break

down the product adenosine and prevent the reverse reaction.[3]

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

Enzyme: Purified recombinant SAHH, diluted to the desired concentration in assay buffer.

Assay Procedure:

In a 96-well plate or a cuvette, combine the assay buffer, adenosine deaminase (to a final

concentration of ~2 U/mL), and DTNB (to a final concentration of ~0.5 mM).

Add the SAH substrate to achieve the desired final concentration (e.g., for Km

determination, a range from 0.5 µM to 100 µM might be used).

Initiate the reaction by adding a small volume of the diluted SAHH enzyme.

Immediately monitor the increase in absorbance at 412 nm over time at a constant

temperature (e.g., 37 °C) using a spectrophotometer. The change in absorbance is due to

the formation of 2-nitro-5-thiobenzoate (TNB), which has a high extinction coefficient at

this wavelength.

Data Analysis:

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time

plot, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

To determine kinetic parameters (Km and Vmax), plot the initial velocities against the

substrate concentrations and fit the data to the Michaelis-Menten equation using non-

linear regression software.[28]

The turnover number (kcat) can be calculated by dividing Vmax by the total enzyme

concentration used in the assay.[29]
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1. Gene Cloning
(SAHH gene into expression vector)

2. Transformation
(Vector into host, e.g., P. pastoris)

3. Protein Expression
(Induction with methanol)

4. Protein Purification
(Ni-NTA Affinity Chromatography)

5. Purity & Concentration Check
(SDS-PAGE, Bradford/BCA)

6. Enzyme Activity Assay
(e.g., Ellman's Reagent)

9. Structural Analysis
(Crystallography)

7. Kinetic Parameter Determination
(Km, kcat)

8. Inhibitor Screening
(Determine IC50, Ki)

Click to download full resolution via product page

Fig 3. General experimental workflow for the study of SAHH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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